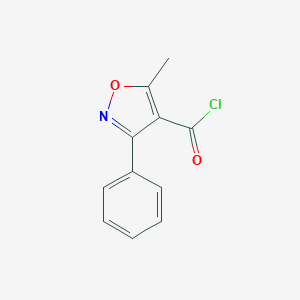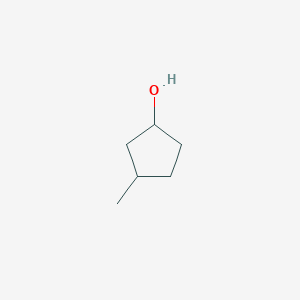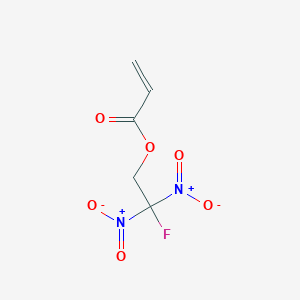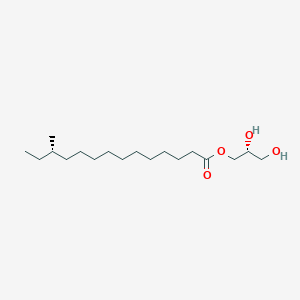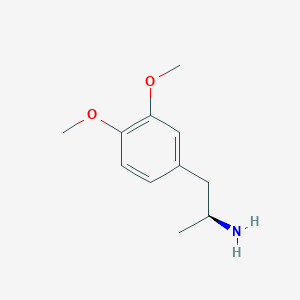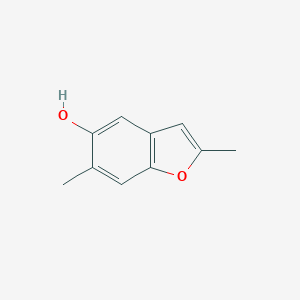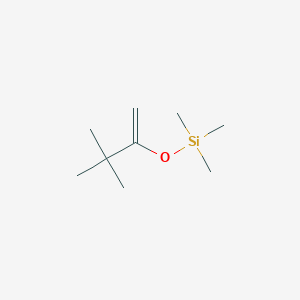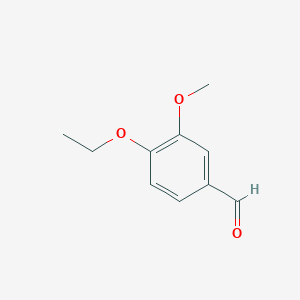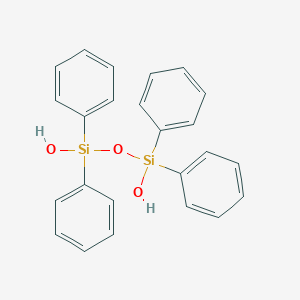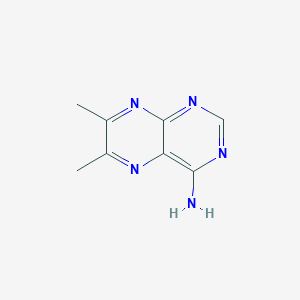
6,7-Dimethylpteridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethylpteridin-4-amine, also known as 6,7-dimethyl-4-aminopterin (DMAP), is a synthetic compound that belongs to the family of pteridines. It has been widely used in scientific research due to its ability to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the synthesis of DNA, RNA, and proteins.
Mécanisme D'action
DMAP exerts its pharmacological effects by inhibiting the activity of DHFR, which is an essential enzyme in the synthesis of nucleic acids. By blocking this enzyme, DMAP prevents the formation of DNA, RNA, and proteins, thereby inhibiting cell growth and proliferation.
Effets Biochimiques Et Physiologiques
DMAP has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer. Additionally, DMAP has been shown to reduce inflammation and oxidative stress in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMAP in laboratory experiments is its high potency and specificity towards DHFR. This makes it an effective tool for studying the role of DHFR in various biological processes. However, one of the limitations of using DMAP is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for research involving DMAP. One area of interest is the development of novel DMAP analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms by which DMAP exerts its pharmacological effects, as well as its potential use in the treatment of other diseases. Overall, DMAP represents a promising tool for scientific research, with potential applications in a wide range of fields.
Méthodes De Synthèse
DMAP can be synthesized through a multistep process that involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-methoxyphenylacetonitrile, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after several purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
DMAP has been extensively used in scientific research as a tool to study the role of DHFR in various biological processes. It has been shown to be effective in inhibiting the growth of cancer cells, as well as in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
Propriétés
Numéro CAS |
19152-94-4 |
|---|---|
Nom du produit |
6,7-Dimethylpteridin-4-amine |
Formule moléculaire |
C8H9N5 |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
6,7-dimethylpteridin-4-amine |
InChI |
InChI=1S/C8H9N5/c1-4-5(2)13-8-6(12-4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11,13) |
Clé InChI |
GRMUOCOPYREGEW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N=CN=C2N=C1C)N |
SMILES canonique |
CC1=NC2=C(N=CN=C2N=C1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



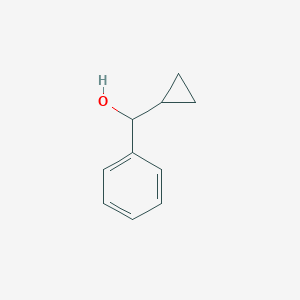
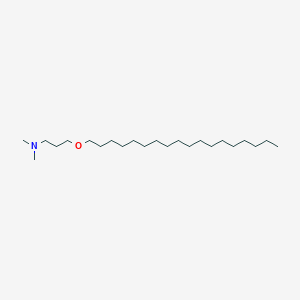
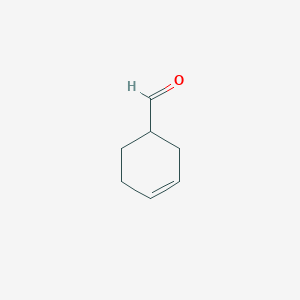
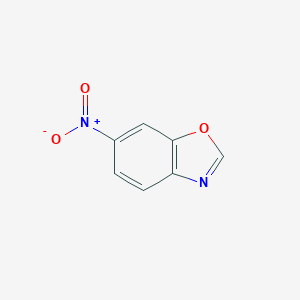
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)
